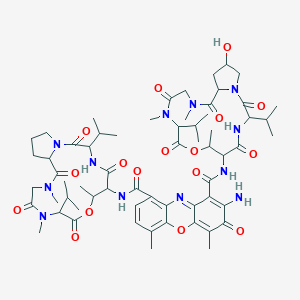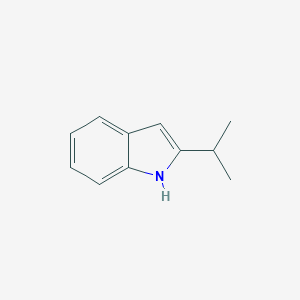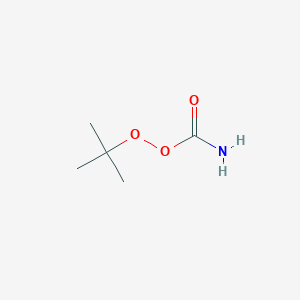
1-(4-溴苯磺酰基)-1H-吡咯
描述
The compound "1-(4-Bromophenylsulfonyl)-1H-pyrrole" is a chemical entity that belongs to the class of arylsulfonyl-substituted pyrroles. Arylsulfonyl groups are commonly found in various pharmacologically active compounds, and their incorporation into pyrrole rings can lead to substances with significant biological activities, such as anti-HIV properties .
Synthesis Analysis
The synthesis of arylsulfonyl-substituted pyrroles, such as "1-(4-Bromophenylsulfonyl)-1H-pyrrole," can be achieved through different synthetic routes. One approach involves the reaction of arylsulfonyl chlorides with substituted pyrroles . Another method for synthesizing related compounds includes the acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, which can be used to produce pyrrolidine-1-sulfonylarene derivatives . Additionally, sulfonation reactions using chlorosulfonic acid in acetonitrile have been developed to synthesize 1-phenylsulfonyl-1H-pyrrole derivatives, which can be further converted into various sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of related sulfonyl compounds has been studied using X-ray crystallography. For instance, the crystal structure of "4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine" reveals a three-dimensional network stabilized by π–π interactions, with the sulfonyl ring making a significant dihedral angle with the pyrrolopyridine unit . This kind of structural information is crucial for understanding the molecular conformation and potential reactivity of "1-(4-Bromophenylsulfonyl)-1H-pyrrole."
Chemical Reactions Analysis
The chemical reactivity of arylsulfonyl-substituted pyrroles includes their ability to undergo various coupling reactions. For example, cross-coupling reactions catalyzed by CuI have been used to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . The presence of a sulfonyl group can also influence the reactivity of the pyrrole ring, as seen in the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromophenylsulfonyl)-1H-pyrrole" and related compounds are influenced by the presence of the sulfonyl group and the substituents on the pyrrole ring. The sulfonyl group can affect the compound's solubility, acidity, and potential for hydrogen bonding. The substitution pattern on the pyrrole ring can also impact the compound's electronic properties and its ability to participate in chemical reactions, such as those leading to anti-HIV activity . The crystal structure of similar compounds provides insights into their solid-state properties, such as molecular packing and intermolecular interactions .
科学研究应用
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives
- Scientific Field : Biochemistry and Pharmacology .
- Summary of the Application : This research involves the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .
- Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus . The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
-
1-(4-Bromophenylsulfonyl)piperidin-4-one
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
1-(4-Bromophenylsulfonyl)piperidin-4-one
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
-
4-(4-BROMOPHENYLSULFONYL)THIOMORPHOLINE
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is a chemical intermediate used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, this compound could be used to introduce a 4-bromophenylsulfonyl group into a larger molecule, potentially altering its properties in a beneficial way .
属性
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLWGWZWPABAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408432 | |
| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
CAS RN |
16851-84-6 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16851-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenylsulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

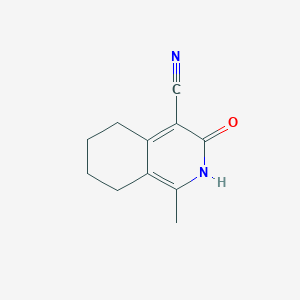
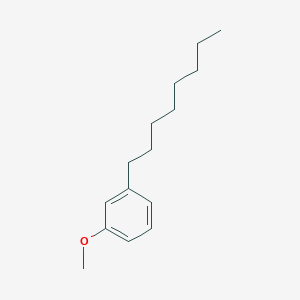
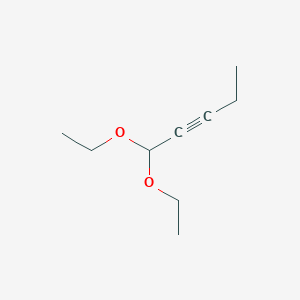
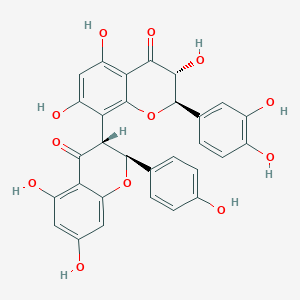
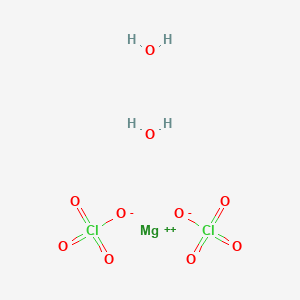
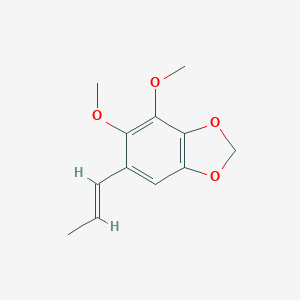

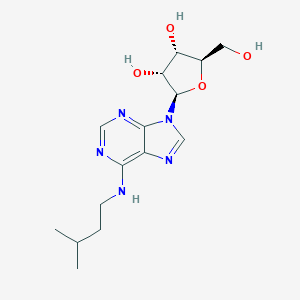
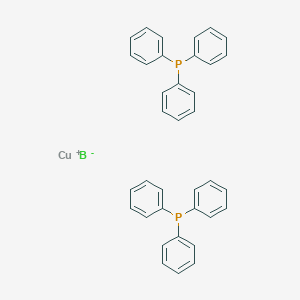
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
